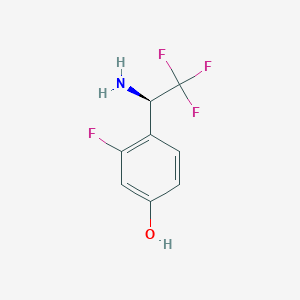(R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol
CAS No.:
Cat. No.: VC18247530
Molecular Formula: C8H7F4NO
Molecular Weight: 209.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7F4NO |
|---|---|
| Molecular Weight | 209.14 g/mol |
| IUPAC Name | 4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol |
| Standard InChI | InChI=1S/C8H7F4NO/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1 |
| Standard InChI Key | AZLSNPNMXSHEQM-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1O)F)[C@H](C(F)(F)F)N |
| Canonical SMILES | C1=CC(=C(C=C1O)F)C(C(F)(F)F)N |
Introduction
Structural Analysis and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₈H₇F₄NO, with a molecular weight of 209.14 g/mol . Key structural features include:
-
A phenolic hydroxyl group at the 1-position, contributing to acidity (pKa ~10) and hydrogen-bonding capacity.
-
A fluorine atom at the 3-position, enhancing electronegativity and influencing electronic distribution across the aromatic ring.
-
A (R)-1-amino-2,2,2-trifluoroethyl side chain at the 4-position, introducing chirality and significant lipophilicity due to the trifluoromethyl group .
The (R)-configuration at the chiral center (C1 of the ethyl chain) is critical for biological activity, as enantiomers often exhibit divergent interactions with biomolecules .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol |
| SMILES | C1=CC(=C(C=C1O)F)C@HN |
| InChI Key | AZLSNPNMXSHEQM-SSDOTTSWSA-N |
| CAS Number | 1213031-38-9 |
Synthesis and Preparation
Key Synthetic Routes
The synthesis of (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol involves multi-step strategies, often leveraging fluorination and chiral resolution techniques:
Chiral Resolution
The (R)-enantiomer is isolated via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) . Asymmetric synthesis routes, though less common, employ chiral auxiliaries to directly yield the desired configuration .
Hydroxyl and Amino Group Functionalization
The phenolic hydroxyl group is often protected (e.g., as a silyl ether) during synthesis to prevent side reactions. Reductive amination or Gabriel synthesis introduces the primary amine .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 1.8) . The hydrochloride salt (CAS 2503155-12-0) exhibits improved aqueous solubility (>50 mg/mL).
-
Stability: Stable under inert conditions but prone to oxidative degradation at the amine group. Storage at -20°C under argon is recommended.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 209.14 g/mol |
| Melting Point | Not reported (decomposes above 150°C) |
| logP | 1.8 (predicted) |
| pKa (phenolic OH) | ~10 |
Biological Activity and Applications
Material Science Applications
-
Sensor Development: The compound’s fluorine atoms enhance electron-withdrawing capacity, making it suitable for fluorescence-based sensors targeting metal ions (e.g., Fe³⁺).
-
Polymer Additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 20°C in preliminary studies) .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The trifluoroethyl group in (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) compared to non-fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume